molecular formula C10H10ClN3O3S2 B5881500 4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B5881500
M. Wt: 319.8 g/mol
InChI Key: DHJSUWMQASRWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. It also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It exhibits anti-tumor activity by inducing apoptosis and inhibiting the growth of cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to reduce blood glucose levels, indicating its potential use as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes and transcription factors, making it a useful tool for studying their roles in various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use as a therapeutic agent for other diseases such as Alzheimer's disease and cardiovascular diseases. Moreover, it can be studied for its potential use as a diagnostic tool for cancer and other diseases. Finally, its pharmacokinetics and toxicity can be studied to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is usually carried out under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential use as an anti-diabetic agent by reducing blood glucose levels.

properties

IUPAC Name

4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S2/c1-17-6-9-12-13-10(18-9)14-19(15,16)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJSUWMQASRWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

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